3-(2-Methoxypyrimidin-5-yl)butan-2-ol
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Overview
Description
3-(2-Methoxypyrimidin-5-yl)butan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a pyrimidine ring substituted with a methoxy group at the 2-position and a butan-2-ol moiety at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxypyrimidin-5-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxypyrimidine with butan-2-ol in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize waste. The use of biocatalysis has also been explored for the production of chiral intermediates, which can be applied to this compound .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxypyrimidin-5-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The secondary alcohol group can be oxidized to form a ketone.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The methoxy group on the pyrimidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major product is 3-(2-Methoxypyrimidin-5-yl)butan-2-one.
Reduction: The major product is 3-(2-Methoxypyrimidin-5-yl)butane.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
3-(2-Methoxypyrimidin-5-yl)butan-2-ol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as an intermediate in drug synthesis.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methoxypyrimidin-5-yl)butan-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or chemical effects .
Comparison with Similar Compounds
Similar Compounds
Voriconazole: A triazole antifungal agent with a similar pyrimidine structure.
2-Methyl-3-butyn-2-ol: An intermediate used in the synthesis of fine chemicals.
2-Methoxypyridine-5-boronic acid pinacol ester: A related compound used in organic synthesis.
Uniqueness
3-(2-Methoxypyrimidin-5-yl)butan-2-ol is unique due to its specific substitution pattern and the presence of both a pyrimidine ring and a secondary alcohol. This combination of features makes it a versatile intermediate for various synthetic applications and a valuable compound for research in multiple scientific disciplines.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
3-(2-methoxypyrimidin-5-yl)butan-2-ol |
InChI |
InChI=1S/C9H14N2O2/c1-6(7(2)12)8-4-10-9(13-3)11-5-8/h4-7,12H,1-3H3 |
InChI Key |
ZMLXPSUZSKEYDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C(N=C1)OC)C(C)O |
Origin of Product |
United States |
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